Dipropargylamine
Overview
Description
Dipropargylamine is an organic compound with the chemical formula C6H7N. It is also known as N,N-Di(prop-2-ynyl)amine. This compound is characterized by the presence of two propargyl groups attached to a nitrogen atom. This compound is a colorless liquid that is used as a precursor in various chemical reactions and has applications in different fields of scientific research .
Mechanism of Action
Target of Action
Dipropargylamine is a compound with the molecular formula C6H7N . It is used as a precursor to other compounds . .
Mode of Action
Propargylamines, a related class of compounds, are known to be involved in a three-component coupling reaction among aldehyde, alkyne (terminal acetylene), and amine . This reaction, known as A3 coupling, results in the formation of propargylamine . The in situ generated metal acetylide from π-alkyne–metal complex reacts with imine or iminium ion, resulting in the formation of propargylamine .
Biochemical Pathways
Propargylamines, a related class of compounds, are known to be used in heterocyclic chemistry and pharmaceutical chemistry . They have a significant impact as a pharmacophore used in medicinal chemistry .
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and potential therapeutic effects .
Result of Action
N-substituted dipropargylamines have been used as functionalized linkers for the stapling of diazido peptides .
Biochemical Analysis
Biochemical Properties
Dipropargylamine plays a significant role in biochemical reactions, particularly in the synthesis of cyclic peptides. It acts as a functionalized linker for peptide stapling, which enhances the pharmacological properties of peptides by increasing their binding affinity, resistance to proteolytic degradation, and cell permeability . This compound interacts with various enzymes and proteins, including those involved in the Cu-catalyzed azide-alkyne cycloaddition reaction, which is crucial for peptide cyclization . These interactions are primarily covalent, forming stable linkages that contribute to the structural rigidity and biological activity of the resulting peptides.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance the biological activity of stapled peptides, which can inhibit protein-protein interactions and modulate cellular functions . The compound’s ability to increase cell permeability allows it to effectively deliver therapeutic peptides into cells, thereby influencing cell function and signaling pathways. Additionally, this compound’s role in peptide stapling can lead to changes in gene expression by stabilizing peptide structures that interact with DNA or RNA .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It participates in the Cu-catalyzed azide-alkyne cycloaddition reaction, forming stable triazole linkages that enhance the structural rigidity and biological activity of peptides . This reaction mechanism involves the activation of terminal alkynes and azides, leading to the formation of cyclic peptides with improved pharmacological properties. This compound’s ability to form these stable linkages is crucial for its role in peptide stapling and its subsequent effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . Studies have shown that this compound can maintain its activity over extended periods, allowing for sustained modulation of cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate cellular functions without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects have been observed, indicating that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions . The compound’s role in the Cu-catalyzed azide-alkyne cycloaddition reaction highlights its involvement in metabolic processes that lead to the synthesis of cyclic peptides. These metabolic pathways can influence metabolic flux and metabolite levels, contributing to the overall biochemical activity of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its biological activity. The transport and distribution of this compound are crucial for its effective delivery and function in biochemical reactions .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s ability to localize within certain subcellular regions can affect its activity and function, contributing to its overall biochemical properties. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropargylamine can be synthesized through several methods. One common method involves the reaction of propargylamine with triethylamine in the presence of a suitable catalyst . Another approach is the direct synthesis of N-functionalized this compound linkers, which can be achieved under mild conditions from commercially available starting materials .
Industrial Production Methods
Industrial production of this compound typically involves the use of metal-catalyzed reactions. The A3 coupling reaction, which is a three-component coupling reaction among aldehyde, alkyne (terminal acetylene), and amine, is a widely used method for the synthesis of propargylamines . This method is efficient and can be scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions
Dipropargylamine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Metal catalysts like palladium or copper are often used in coupling reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce oxides, while substitution reactions can yield various substituted amines .
Scientific Research Applications
Dipropargylamine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to dipropargylamine include:
Propargylamine: A simpler compound with one propargyl group attached to the nitrogen atom.
Pargyline: A monoamine oxidase inhibitor used in the treatment of hypertension.
Rasagiline: A drug used in the treatment of Parkinson’s disease.
Uniqueness
This compound is unique due to the presence of two propargyl groups, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This structural feature also enhances its potential as a building block in the synthesis of complex organic molecules .
Properties
IUPAC Name |
N-prop-2-ynylprop-2-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-3-5-7-6-4-2/h1-2,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSODMOUXWISAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219243 | |
Record name | Di-2-propynylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6921-28-4 | |
Record name | Dipropargylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6921-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipropargylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipropargylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80652 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Di-2-propynylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-2-propynylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPROPARGYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TST5UMI4J4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.